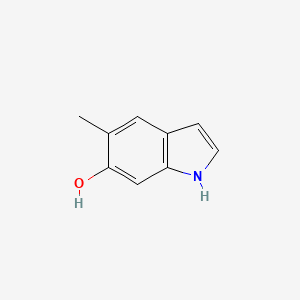

5-methyl-1H-indol-6-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-indol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-4-7-2-3-10-8(7)5-9(6)11/h2-5,10-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFKFEHJKYITSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314264 | |

| Record name | 5-Methyl-1H-indol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167056-18-9 | |

| Record name | 5-Methyl-1H-indol-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1H-indol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 5 Methyl 1h Indol 6 Ol and Its Analogues

General Indole (B1671886) Ring Construction Methodologies

The creation of the indole ring system can be achieved through various classical and contemporary synthetic routes. These methods offer access to a diverse array of substituted indoles, including the 5-methyl-1H-indol-6-ol framework.

Fischer Indole Synthesis and Modifications for Substituted Indoles

First described by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most widely employed methods for indole ring formation. irjmets.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. wikipedia.org Brønsted acids like hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as Lewis acids such as boron trifluoride and zinc chloride, can be used to facilitate this transformation. wikipedia.org The mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A subsequent dergipark.org.trdergipark.org.tr-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849), yields the aromatic indole ring. wikipedia.org Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine (B124118) is incorporated into the final indole structure. wikipedia.org

For the synthesis of asymmetrically substituted indoles, the regiochemical outcome can be influenced by the choice of acid catalyst. uwindsor.ca Weaker acids tend to favor the formation of the more substituted indole isomer, while stronger acids can lead to the less substituted product. uwindsor.ca

Modern modifications of the Fischer indole synthesis have expanded its scope and applicability. The Buchwald modification, for instance, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to generate the necessary N-arylhydrazone intermediate in situ. wikipedia.org This approach broadens the range of accessible substituted indoles. Another variation involves a one-pot, two-step process that combines a Barluenga cross-coupling of p-tosylhydrazones with 2-nitroarylhalides, followed by a palladium-catalyzed reductive cyclization mediated by carbon monoxide. researchgate.net Solid acid catalysts, such as the cation exchange resin Amberlite IR 120, have also been employed to facilitate the reaction under milder, solvent-refluxing conditions. researchgate.net

Table 1: Comparison of Fischer Indole Synthesis Modifications

| Modification | Catalyst | Key Features | Reference |

|---|---|---|---|

| Classical Fischer | Brønsted or Lewis Acids | Wide applicability, foundational method. | wikipedia.org |

| Buchwald Modification | Palladium | In situ formation of N-arylhydrazones from aryl bromides. | wikipedia.org |

| Barluenga/Reductive Cyclization | Palladium | One-pot synthesis from p-tosylhydrazones and 2-nitroarylhalides. | researchgate.net |

| Solid Acid Catalysis | Amberlite IR 120 | Milder reaction conditions, simplified workup. | researchgate.net |

Multi-Component Reactions for Indole Core Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like the indole ring in a single synthetic operation. irjmets.comdergipark.org.tr These reactions involve the simultaneous combination of three or more starting materials, leading to a significant increase in molecular diversity with reduced time and effort. dergipark.org.tr The indole nucleus, with its multiple reactive sites (N1, C2, and C3), is an excellent substrate for MCRs. dergipark.org.tr

Several named MCRs have been adapted for indole synthesis. The Ugi reaction, a four-component reaction, has been utilized to create indole carboxamide amino amides by reacting an indole-N-carboxylic acid, an aldehyde, an aniline, and an isocyanide. dergipark.org.tr The Biginelli and Passerini reactions also represent important MCRs that can incorporate indole derivatives. arkat-usa.org

One-pot, three-component reactions are particularly common for generating substituted indoles. For example, the reaction of an indole, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) can yield highly functionalized indole derivatives. nih.gov Catalysts for these reactions can range from simple ammonium (B1175870) chloride to more complex systems. dergipark.org.tr The development of metal-free MCRs is an area of growing interest, aligning with the principles of green chemistry. dergipark.org.tr

Targeted Introduction of Substituents for this compound Scaffold Elaboration

Once the indole core is established, further functionalization is often necessary to achieve the desired substitution pattern of this compound and its analogues. This is typically accomplished through a variety of substitution and modification reactions.

Electrophilic Substitution Reactions on Indole Derivatives

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. bhu.ac.in The preferred site of electrophilic attack is the C3 position, as the resulting cationic intermediate (the sigma complex) is stabilized by the lone pair of electrons on the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in If the C3 position is already substituted, electrophilic attack generally occurs at the C2 position. bhu.ac.in If both C2 and C3 are blocked, substitution may occur at the C6 position of the benzene ring. bhu.ac.in

Common electrophilic substitution reactions for indoles include:

Halogenation: Introduction of chlorine or bromine.

Nitration: Introduction of a nitro group (NO2). masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (SO3H). masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl and acyl groups, respectively. masterorganicchemistry.com

The synthesis of diindolylmethanes (DIMs) is a classic example of an electrophilic substitution reaction where an aldehyde or ketone reacts with two equivalents of an indole. nih.gov This reaction can be catalyzed by both Lewis and Brønsted acids. nih.gov

Catalytic Reduction Approaches for Indole Modifications

Catalytic reduction is a powerful tool for modifying the indole scaffold, particularly for the synthesis of indoles from nitro-substituted precursors. The Leimgruber-Batcho indole synthesis, for instance, involves the reductive cyclization of β-dimethylamino-2-nitrostyrenes. clockss.org A variety of reducing agents and catalysts can be employed for this transformation, including:

Catalytic Hydrogenation: Using hydrogen gas with catalysts like palladium on carbon (Pd/C) or Raney nickel. clockss.org Solvents such as benzene, methanol, ethanol (B145695), and tetrahydrofuran (B95107) are commonly used. clockss.org

Chemical Reduction: Reagents like iron in acetic acid, sodium dithionite, or ferrous sulfate (B86663) with ammonia can also effect the reduction. clockss.org

More recent methods have focused on the carbonylative reduction of organic nitro compounds. For example, 2-nitrostyrene derivatives can be converted to indoles using carbon monoxide as a reductant in the presence of metal catalysts like Pd(OAc)2 with ligands such as triphenylphosphine (B44618) (PPh3) or 1,10-phenanthroline. beilstein-journals.org These reactions often proceed under milder conditions than traditional high-pressure methods. beilstein-journals.org

Table 2: Selected Catalytic Reduction Methods for Indole Synthesis

| Precursor | Reducing System | Key Features | Reference |

|---|---|---|---|

| β-Dimethylamino-2-nitrostyrenes | H₂ with Pd/C or Raney Ni | Leimgruber-Batcho synthesis, versatile. | clockss.org |

| β-Dimethylamino-2-nitrostyrenes | Fe/Acetic Acid | Chemical reduction alternative to hydrogenation. | clockss.org |

| 2-Nitrostyrene derivatives | CO, Pd(OAc)₂, PPh₃ | Milder conditions for carbonylative reduction. | beilstein-journals.org |

Direct Hydroxylation and Hydroxymethylation Techniques

The direct introduction of hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups onto the indole ring is a highly desirable transformation for the synthesis of compounds like this compound.

Direct Hydroxylation can be challenging but has been achieved using various methods. Microbial transformation offers a biocatalytic route. For instance, certain strains of Arthrobacter can hydroxylate indoles at the C3 position. nih.gov Chemical methods include the use of oxidizing agents, though these can sometimes lack selectivity. evitachem.com A more controlled approach involves a boron-mediated directed C-H hydroxylation, where an amide directing group facilitates ortho-borylation followed by oxidation to the phenol. scispace.com

Hydroxymethylation involves the introduction of a -CH2OH group. This can be accomplished through the reaction of an indole with formaldehyde (B43269). evitachem.com Recent advancements have focused on developing milder and more selective methods. An electrochemical approach allows for the site-selective N-hydroxymethylation of indoles using N,N-dimethylacetamide (DMA) and water, which generate a formaldehyde surrogate in situ under metal- and base-free conditions. nih.govdntb.gov.ua Another metal-free method utilizes formic acid as a C1 source, promoted by an organic base and a silane (B1218182) reductant, for the N-hydroxymethylation of indoles. researchgate.net

Functionalization of the Hydroxyl Group at Position 6

The hydroxyl group at the 6-position of the indole ring is a key site for introducing molecular diversity. Its nucleophilic character and ability to participate in hydrogen bonding make it a versatile handle for various chemical transformations.

One common strategy is alkylation or acylation to form ethers and esters, respectively. For instance, in the synthesis of related ethoxy-substituted indoles, the hydroxyl group can be ethylated by reaction with ethyl halides in a polar aprotic solvent like dimethylformamide (DMF) under basic conditions. Similarly, acylation with reagents such as acetyl chloride can introduce an acetyl group, forming the corresponding 6-acetoxy derivative. These reactions modify the lipophilicity and hydrogen-bonding capacity of the molecule.

Another important functionalization is the conversion of the hydroxyl group into a triflate . This transforms the hydroxyl into a good leaving group, facilitating subsequent cross-coupling reactions. For example, a synthesized 6-hydroxy indole can be converted to its triflate, which then participates in palladium-catalyzed coupling reactions with reagents like phenyl boronic acid or phenylacetylene (B144264) to introduce new carbon-carbon bonds at the 6-position. acs.org

Nucleophilic Substitution Reactions Mediated by the Hydroxyl Group

The hydroxyl group at position 6 significantly influences the reactivity of the indole ring in nucleophilic substitution reactions. While direct nucleophilic aromatic substitution (SNAr) on the indole ring is generally challenging without strong electron-withdrawing groups, the hydroxyl group can mediate such reactions under specific conditions. acs.orgbaranlab.org

More commonly, the hydroxyl group itself acts as a nucleophile. However, its direct participation in substitution reactions on other molecules often requires activation of the electrophile or conversion of the hydroxyl to a more potent nucleophile, such as an alkoxide, by using a strong base. msu.edu

In the context of synthesizing analogs, the hydroxyl group can direct reactions. For instance, in the synthesis of diindolylmethanes, the hydroxyl-bearing indole can act as a nucleophile, attacking an electrophilic intermediate generated from another indole derivative. beilstein-journals.org The electronic properties of the hydroxyl group, being electron-donating, can influence the regioselectivity of such reactions.

Optimization of Synthetic Reaction Conditions

The efficiency and selectivity of synthesizing this compound and its derivatives are highly dependent on the reaction conditions. Careful optimization of parameters such as temperature, solvent, and reaction technology is crucial for maximizing yields and minimizing side products.

Influence of Temperature and Solvent Systems on Reaction Yields and Selectivity

Temperature plays a critical role in reaction kinetics and selectivity. For many indole syntheses, such as the Fischer indole synthesis, specific temperature ranges are required to drive the reaction to completion while avoiding decomposition or the formation of unwanted byproducts. rsc.org In some multi-step reactions, increasing the temperature can enhance the yield, but there is often an optimal point beyond which no significant improvement is observed. beilstein-journals.org For example, in certain cascade reactions for synthesizing bis(indolyl)methanes, the reaction temperature is a key factor influencing product yields. researchgate.net

The choice of solvent is equally important. Solvents can influence the solubility of reactants and intermediates, stabilize transition states, and in some cases, participate in the reaction. Polar aprotic solvents like DMF and acetonitrile (B52724) are commonly used for nucleophilic substitution reactions involving indole derivatives. nih.gov In some modern "green" chemistry approaches, solvents like polyethylene (B3416737) glycol (PEG-400) are employed to enhance the solubility of polar intermediates and facilitate catalyst recovery. The use of aqueous ethanol has also been explored as a greener medium for certain enzyme-catalyzed reactions involving indoles. researchgate.net

| Factor | Influence on Reaction | Examples |

| Temperature | Affects reaction rate and can influence selectivity. Higher temperatures may increase yield to a point, but can also lead to side reactions. beilstein-journals.orgacs.org | In the synthesis of some diindolylmethanes, increasing the temperature from ambient to 80°C did not significantly improve the yield. beilstein-journals.org |

| Solvent | Impacts solubility of reactants, stabilizes intermediates, and can affect reaction pathways. | Polar aprotic solvents like DMF are often used for nucleophilic substitutions. PEG-400 can be used to improve the solubility of polar intermediates. |

Microflow Reaction Technologies for Suppressing Side Reactions and Enhancing Reproducibility

Microflow reaction technology has emerged as a powerful tool for organic synthesis, offering significant advantages over traditional batch methods, particularly for reactions involving unstable intermediates. researchgate.net This technology utilizes microreactors with small channel dimensions, which provide a high surface-area-to-volume ratio. nagoya-u.ac.jp This allows for extremely rapid mixing (in milliseconds) and precise control over reaction time and temperature. nagoya-u.ac.jpresearchgate.net

For indole synthesis, where unwanted dimerization or multimerization can be a significant issue, microflow reactors can suppress these side reactions by minimizing the residence time of unstable intermediates. researchgate.netnagoya-u.ac.jp Researchers have successfully used microflow systems to generate highly reactive (1H-indol-3-yl)methyl electrophiles and react them with nucleophiles within seconds, achieving high yields of the desired products while minimizing the formation of dimers and oligomers. researchgate.net This level of control enhances not only the yield and selectivity but also the reproducibility of the reaction. researchgate.netdrugtargetreview.com

Key Advantages of Microflow Technology in Indole Synthesis:

Precise control over short reaction times (sub-second). nagoya-u.ac.jp

Suppression of side reactions like dimerization. nagoya-u.ac.jpresearchgate.net

Enhanced safety when handling highly reactive or exothermic processes. researchgate.netmdpi.com

Improved reproducibility and scalability. nagoya-u.ac.jpdrugtargetreview.com

Strategies for Improving Reaction Scalability

Scaling up the synthesis of fine chemicals like this compound from the laboratory to an industrial scale presents several challenges. Strategies to improve scalability focus on ensuring consistent product quality, high yields, and safe, efficient operation.

One key strategy is the optimization of reaction conditions for large-scale production, which may differ from laboratory-scale conditions. This includes the selection of cost-effective and readily available starting materials and reagents. nagoya-u.ac.jp

Continuous flow chemistry, including the use of microflow reactors, is an inherently scalable method. nagoya-u.ac.jpdrugtargetreview.com Production can be increased by simply running the process for a longer duration or by "scaling out" – running multiple reactors in parallel. drugtargetreview.com This approach avoids the challenges associated with heat and mass transfer in large batch reactors. mdpi.com

Furthermore, developing robust purification methods, such as crystallization, is essential for obtaining high-purity products on a large scale. mdpi.com The use of catalytic processes is also favored in industrial settings as they reduce waste and improve atom economy. acs.org

Synthesis of this compound Analogs and Congeners

The synthesis of analogs and congeners of this compound is crucial for exploring structure-activity relationships in medicinal chemistry and materials science. Various synthetic strategies can be employed to modify the core indole structure.

One common approach is to start with a substituted precursor. For example, the Fischer indole synthesis can be performed with appropriately substituted phenylhydrazines and ketones or aldehydes to generate a wide variety of indole derivatives. rsc.org

Cross-coupling reactions are also extensively used to introduce diverse substituents onto the indole ring. For instance, palladium-catalyzed reactions like the Suzuki or Sonogashira coupling can be used to form new carbon-carbon bonds at halogenated positions of the indole nucleus. baranlab.org

Preparation of Isomeric Methyl-1H-indol-ols and Related Structural Variants

The synthesis of specific isomers of methyl-1H-indol-ols is a critical task in medicinal and materials chemistry, as the position of the methyl and hydroxyl groups profoundly influences the molecule's biological activity and chemical properties. Various synthetic strategies have been developed to achieve regioselective control over the substitution pattern on the indole nucleus.

A notable catalyst-free method for synthesizing 6-hydroxy indoles involves the condensation of carboxymethyl cyclohexadienones with a range of primary amines. acs.org This approach provides a direct route to N-substituted 6-hydroxyindoles. For instance, the reaction has been successfully applied to produce a variety of derivatives, including those with alkyl, cycloalkyl, and aryl substituents on the indole nitrogen. acs.org The yields for these reactions are generally good, highlighting the efficiency of this methodology. For example, the synthesis of 1-Cyclopentyl-1H-indol-6-ol and 1-Cyclohexyl-1H-indol-6-ol proceeded with yields of 83% and 80%, respectively. acs.org The method's versatility is further demonstrated by the successful synthesis of 1-Benzyl-2-methyl-1H-indol-6-ol in a 90% yield. acs.org

Table 1: Synthesis of Substituted 1H-Indol-6-ol Derivatives

| Product | N-1 Substituent | Yield (%) | Physical State | Reference |

|---|---|---|---|---|

| 1-(4-(Dimethylamino)phenyl)-1H-indol-6-ol | 4-(Dimethylamino)phenyl | 71 | Black solid | acs.org |

| 1-Cyclopentyl-1H-indol-6-ol | Cyclopentyl | 83 | Dark brown semi-solid | acs.org |

| 1-Cyclohexyl-1H-indol-6-ol | Cyclohexyl | 80 | Black solid | acs.org |

| 1-(2-Bromoethyl)-1H-indol-6-ol | 2-Bromoethyl | 58 | Pink semi-solid | acs.org |

| 1-Benzyl-2-methyl-1H-indol-6-ol | Benzyl (B1604629) (with C-2 Methyl) | 90 | Brown solid | acs.org |

Beyond direct synthesis, the preparation of structural variants often relies on multi-step sequences starting from readily available precursors. The Fischer indole synthesis remains a cornerstone method, though its application for specific isomers like 5-methoxyindole (B15748) can be challenging. luc.edu Alternative routes, such as the Gassman indole synthesis, provide access to 3-thioalkoxyindoles which can be subsequently desulfurized. luc.edu For the synthesis of a close structural variant, 1-(5-methyl-1H-indol-6-yl)ethan-1-one, a strategy based on the Diels-Alder cycloaddition of a substituted 2H-pyran-2-one derivative has been employed. This is followed by an acid-catalyzed cyclization and deprotection in a one-pot process to yield the target indole. researchgate.net This ketone derivative can then be further functionalized, for instance, via a Mannich reaction to produce the corresponding gramine (B1672134) derivative. researchgate.net

Synthetic Routes to Indole Derivatives with Extended Substituents

The derivatization of the indole scaffold to include complex and extended substituents is essential for developing compounds with tailored properties. Strategies often involve the functionalization of a pre-formed indole core, such as this compound or its precursors.

One powerful approach is the introduction of complex side chains through coupling reactions. For example, starting from 6-bromoindole, peptide-like chains can be attached. This involves alkylating the indole nitrogen with an acetic ester, followed by hydrolysis and subsequent amide bond formation with an amino acid ester. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also instrumental. This has been used to connect a (7-chlorobenzo[b]thiophen-2-yl)boronic acid to a bromoindole precursor, demonstrating the ability to link distinct heterocyclic systems. nih.gov

Another key strategy involves the regioselective introduction of substituents at various positions of the indole ring. The C-3 position is particularly reactive towards electrophiles. wikipedia.org A highly regioselective alkylation using Zn(OTf)2 can introduce a prenyl group at the C-3 position of a 4,6-disubstituted indole. nih.gov This method was pivotal in the synthesis of analogues of the natural product schweinfurthin. nih.gov Furthermore, complex phosphonium (B103445) salts have been synthesized by reacting 5-bromoindole (B119039) with an aldehyde (e.g., 4-methoxy benzaldehyde) to form an intermediate that subsequently reacts with a phosphine (B1218219) like 1,3,5-triaza-7-phosphaadamantan (PTA). mdpi.com

The total synthesis of complex indole alkaloids showcases advanced derivatization. The synthesis of minfiensine, for instance, begins with a Fischer indole synthesis to create the core, which is then elaborated through multiple steps including reductive amination to attach a complex side chain. rsc.org Similarly, analogues of the dopamine (B1211576) receptor agonist Sumanirole were created by extending an aryl amide from its N-5 position via a butyl linking chain, demonstrating a method to create bivalent ligands. acs.org

Table 2: Strategies for Indole Derivatization with Extended Substituents

| Starting Indole | Extended Substituent Type | Key Synthetic Reaction | Resulting Derivative Class | Reference |

|---|---|---|---|---|

| 6-Bromoindole | Peptide-like chain | N-alkylation, Amide coupling | Indole-peptide conjugates | nih.gov |

| 6-Bromoindole derivative | Heterocyclic (Benzothiophene) | Suzuki coupling | Bi-heterocyclic systems | nih.gov |

| 4,6-Disubstituted indole | Prenyl group | Electrophilic aromatic substitution (Zn(OTf)₂) | Schweinfurthin analogues | nih.gov |

| Sumanirole precursor | Aryl amide with butyl linker | Coupling under basic conditions | Bivalent dopamine receptor agonists | acs.org |

| Phenylhydrazine & Ketone | Complex polycyclic system | Fischer indole synthesis, Reductive amination | Indole alkaloids (e.g., Minfiensine) | rsc.org |

Sophisticated Spectroscopic Analysis and Structural Elucidation of 5 Methyl 1h Indol 6 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 5-methyl-1H-indol-6-ol and its analogs, various NMR techniques are employed to map out the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Characterization of Aromatic and Aliphatic Protons

¹H NMR spectroscopy is instrumental in identifying the distinct protons within the this compound structure. The spectrum reveals signals corresponding to the aromatic protons on the indole (B1671886) ring, the methyl group protons, the hydroxyl proton, and the N-H proton of the indole ring.

The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating effects of the hydroxyl and methyl groups, as well as the inherent electronic properties of the indole nucleus. Typically, the N-H proton of an indole appears as a broad singlet at a downfield chemical shift, often above 10 ppm. The protons on the benzene (B151609) portion of the indole ring and the pyrrole (B145914) ring will exhibit characteristic coupling patterns and chemical shifts. For instance, in related indole derivatives, aromatic protons appear in the range of δ 6.5-7.7 ppm. derpharmachemica.com The aliphatic protons of the methyl group at the C-5 position would resonate as a singlet in the upfield region of the spectrum, typically around δ 2.3-2.5 ppm. japsonline.com The hydroxyl proton signal can vary in position and may be broadened due to hydrogen bonding.

Table 1: Representative ¹H NMR Data for Substituted Indole Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 3-Ethylindole | CDCl₃ | -CH₂CH₃ | 1.37 (t) |

| -CH₂CH₃ | 2.82 (q) | ||

| Aromatic & NH | 6.98-7.85 (m) | ||

| 5-Ethynyl-1H-indole | d₆-DMSO | Aromatic & NH | 6.44-11.28 (m) |

| Alkyne-H | 3.87 (s) | ||

| 1-Benzyl-2-methyl-1H-indol-6-ol | Not Specified | -CH₃ | Not Specified |

| Aromatic & OH | Not Specified |

This table is for illustrative purposes and shows data for related indole structures to provide context for the expected chemical shifts in this compound. Actual values for the target compound may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, and the chemical shifts of these signals are indicative of their chemical environment.

The carbon atoms of the indole ring typically resonate in the aromatic region of the spectrum (δ 100-140 ppm). The C-2 and C-3 carbons of the pyrrole ring have characteristic chemical shifts, with C-2 generally appearing more downfield than C-3. journals.co.za The presence of the electron-donating hydroxyl and methyl groups will influence the chemical shifts of the attached and adjacent carbons. For example, the carbon bearing the hydroxyl group (C-6) would be expected to resonate at a higher chemical shift compared to the unsubstituted parent indole. The methyl carbon (C-5 methyl) will appear in the aliphatic region, typically around δ 20-25 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for Substituted Indole Derivatives

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 3-Ethylindole | CDCl₃ | -CH₂CH₃ | 15.0 |

| -CH₂CH₃ | 18.9 | ||

| Aromatic | 111.6-136.9 | ||

| 1-Phenyl-1H-indol-6-ol | CDCl₃ | Aromatic | 96.5-152.1 |

This table is for illustrative purposes and shows data for related indole structures to provide context for the expected chemical shifts in this compound. Actual values for the target compound may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Elucidating Proton-Proton and Proton-Carbon Connectivities

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the coupled aromatic protons on the indole ring, helping to establish their relative positions. beilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the methyl group would show a cross-peak with the methyl carbon signal. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for connecting different parts of the molecule. For instance, HMBC correlations from the methyl protons could help to confirm their attachment to the C-5 position by showing correlations to C-4, C-5, and C-6 of the indole ring. beilstein-journals.org

These 2D NMR techniques, when used in combination, provide a robust and detailed picture of the molecular structure, confirming the connectivity of the atoms in this compound. magritek.commetu.edu.tr

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups.

The O-H stretching vibration of the hydroxyl group is typically observed as a broad band in the region of 3200-3600 cm⁻¹. acs.org The N-H stretching vibration of the indole ring usually appears as a sharp to medium band around 3300-3500 cm⁻¹. acs.org The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed around 2850-3000 cm⁻¹. derpharmachemica.com The C=C stretching vibrations of the aromatic ring typically give rise to several bands in the 1450-1600 cm⁻¹ region. acs.org The C-O stretching vibration of the phenolic hydroxyl group is expected in the range of 1200-1260 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H stretch | ~3500 |

| Indole N-H | N-H stretch | ~3200 |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Methyl C-H | C-H stretch | 2850-3000 |

| Aromatic C=C | C=C stretch | 1450-1600 |

| Phenolic C-O | C-O stretch | 1200-1260 |

This table presents expected ranges based on typical values for these functional groups in similar molecules. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₉H₉NO), the molecular weight is 147.18 g/mol .

In a typical mass spectrum of an indole derivative, the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed. scirp.org The fragmentation of indole derivatives often involves characteristic losses. For example, the loss of HCN from the pyrrole ring is a common fragmentation pathway for indoles, leading to a characteristic ion. scirp.org The presence of the methyl and hydroxyl groups on the benzene ring will also influence the fragmentation pattern. For instance, the loss of a methyl radical (•CH₃) or a hydroxyl radical (•OH) might be observed. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of this compound. rsc.org

The fragmentation pathways of indole derivatives can be complex, but they provide a wealth of structural information that, when combined with NMR and FT-IR data, allows for the confident identification and characterization of this compound. scirp.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. For this compound, with a molecular formula of C9H9NO, the expected monoisotopic mass is 147.068414 g/mol . epa.gov HRMS analysis can confirm this precise mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

In the analysis of indole derivatives, HRMS is routinely used to confirm the molecular ion peak. For instance, in the study of related indole compounds, HRMS (ESI-QTOF) has been used to identify protonated molecules [M+H]+, providing exact mass measurements that corroborate the proposed structures. beilstein-journals.org This level of precision is crucial for confirming the successful synthesis of a target molecule and for identifying unknown metabolites or degradation products.

Table 1: HRMS Data for Indole Derivatives

| Compound | Molecular Formula | Calculated [M+H]+ | Found [M+H]+ | Reference |

|---|---|---|---|---|

| 2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)ethan-1-ol | C11H10F3NO2 | 262.0742 | 262.0740 | beilstein-journals.org |

| 1-(4-fluorophenyl)-2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)ethan-1-ol | C17H13F4NO2 | 340.0961 | 340.0970 | beilstein-journals.org |

Electrospray Ionization Mass Spectrometry (ESI-MS) and Gas Chromatography–Mass Spectrometry (GC–MS) for Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) and Gas Chromatography–Mass Spectrometry (GC–MS) are powerful techniques for the characterization and identification of this compound and its derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like many indole derivatives. It typically generates protonated molecules [M+H]+ with minimal fragmentation, making it ideal for determining molecular weight. doi.org ESI coupled with tandem mass spectrometry (MS/MS) can provide structural information through controlled fragmentation of the parent ion. openagrar.deresearchgate.net The fragmentation patterns are often characteristic of the compound's structure, revealing information about substituent groups and the core indole scaffold. openagrar.deresearchgate.net For example, the fragmentation of L-kynurenine, a related indole derivative, shows a characteristic loss of NH3. openagrar.de

Gas Chromatography–Mass Spectrometry (GC–MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. core.ac.ukuin-alauddin.ac.id This technique is well-suited for volatile and thermally stable compounds. core.ac.ukuin-alauddin.ac.id Prior to analysis, non-volatile indole derivatives may require derivatization to increase their volatility. The sample is vaporized and separated based on its boiling point and interaction with the GC column before entering the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. nist.gov The resulting mass spectrum provides a "fingerprint" of the molecule, which can be compared to spectral libraries for identification. core.ac.uk GC-MS has been widely used to identify a variety of bioactive compounds in plant extracts, including indole derivatives. core.ac.ukuin-alauddin.ac.idjapsonline.com

Table 2: GC-MS Analysis Parameters for Bioactive Compound Identification

| Parameter | Setting | Reference |

|---|---|---|

| Column | Elite-1 fused silica (B1680970) capillary column (30m x 0.25mm ID x 1µm df) | japsonline.com |

| Carrier Gas | Helium (99.999%) at a constant flow rate of 1 ml/min | japsonline.com |

| Injector Temperature | 250°C | japsonline.com |

| Ion-Source Temperature | 280°C | japsonline.com |

| Oven Temperature Program | 110°C for 2 min, then increase at 10°C/min to 200°C, then 5°C/min to 280°C, hold for 9 min | japsonline.com |

| Mass Spectra | 70 eV; scan interval of 0.5s; fragments from 40 to 550 Da | japsonline.com |

X-ray Crystallography for Definitive Solid-State Structural Confirmation

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline form. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. eurjchem.comiucr.org

Table 3: Crystallographic Data for an Indole Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound | Methyl 1H-indole-2-carboxylate | researchgate.net |

| Molecular Formula | C10H9NO2 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

Mechanistic Investigations into the Biological Activities of 5 Methyl 1h Indol 6 Ol and Indole Analogues

Molecular Target Interactions and Binding Mechanisms

The therapeutic potential of indole-based compounds stems from their diverse interactions with various biological targets. This section delves into the specific molecular mechanisms through which 5-methyl-1H-indol-6-ol and its analogues exert their effects, focusing on receptor binding, enzyme inhibition, and interactions with other key proteins.

Indole (B1671886) derivatives have demonstrated significant interactions with both serotonin (B10506) and cannabinoid receptors, acting as either agonists or antagonists, which contributes to their wide-ranging pharmacological effects.

Serotonin Receptors: The structural similarity of indole alkaloids to neurotransmitters like serotonin underlies their neurological activity. researchgate.net Certain indole derivatives have been identified as potent agonists for the human 5-HT1D receptor, with high selectivity over the 5-HT1B receptor. acs.org For instance, a series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles showed nanomolar affinity for the h5-HT1D receptor and up to 163-fold selectivity. acs.org These compounds were confirmed as full agonists through [35S]GTPγS binding assays in CHO cells expressing human 5-HT receptors. acs.org Furthermore, other indole derivatives have been developed as agonists for the 5-HT7 receptor, exhibiting high affinity and selectivity. google.com The interaction of some indole ligands with the 5-HT2A receptor involves a hydrogen bond between the indole's NH group and the side chain of Thr 3.37. mdpi.com Thienopyrrole, a bioisostere of the indole nucleus, has shown potent binding to the 5-HT1A receptor, suggesting that subtle electronic changes in the aromatic system can significantly influence receptor isoform sensitivity. nih.gov

Cannabinoid Receptors: Aminoalkylindoles (AAIs) were initially explored as non-steroidal anti-inflammatory agents but were later found to act on the CB1 cannabinoid receptor. nih.govmdpi.com Computational studies suggest that AAIs and cannabinoid ligands can occupy a common binding pocket, with AAIs primarily utilizing steric interactions through aromatic stacking. nih.govmdpi.com Efforts have been made to develop AAI analogs with selectivity for the CB2 receptor to minimize the psychoactive effects associated with CB1 receptor activation. nih.govmdpi.com For example, adding a C2-methyl group to certain indole structures has been shown to reduce affinity for CB1 receptors, thereby improving CB2/CB1 selectivity. mdpi.com Novel indole quinuclidine (B89598) analogues have been found to bind to both CB1 and CB2 receptors with nanomolar affinity and exhibit a range of intrinsic activities, from agonist to antagonist, by modulating adenylyl cyclase activity. nih.gov The binding affinity of synthetic cannabinoids can be influenced by substitutions on the indole core; for instance, chlorination at positions 4 and 5 of the indole in MDMB-CHMICA analogues reduced hCB1 binding affinity, while chlorination at positions 2, 6, and 7 largely retained it. mdpi.com

Table 1: Receptor Binding and Activity of Indole Analogues

| Compound Class | Receptor Target(s) | Observed Activity | Key Findings |

|---|---|---|---|

| 3-[2-(pyrrolidin-1-yl)ethyl]indoles | h5-HT1D, h5-HT1B | Full Agonist | High selectivity for h5-HT1D over h5-HT1B. acs.org |

| Imidazolyl-substituted indoles | 5-HT7 | Agonist | High affinity and selectivity. google.com |

| Aminoalkylindoles (AAIs) | CB1, CB2 | Agonist/Antagonist | Activity depends on specific analogue structure. nih.govmdpi.com |

| Indole quinuclidines | CB1, CB2 | Agonist/Antagonist | Nanomolar affinity and a range of intrinsic activities. nih.gov |

| Chloroindole analogues of MDMB-CHMICA | hCB1 | Varies with substitution | Chlorination at positions 2, 6, and 7 retained high affinity. mdpi.com |

The indole scaffold is a key feature in inhibitors of several critical enzymes, highlighting its potential in the development of novel therapeutics.

SARS-CoV-2 3CLpro: The main protease (3CLpro or Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drugs. bohrium.commdpi.com Several indole-containing compounds have been investigated for their inhibitory effects on this enzyme. Ester derivatives of 5-chloropyridin-3-ol with various indole carboxylic acids have demonstrated potent inhibition of SARS-CoV-2 3CLpro. nih.govacs.org For example, one such compound exhibited a 3CLpro inhibitory IC50 value of 250 nM. nih.govacs.org The mechanism of inhibition involves the nucleophilic attack of the catalytic Cys145 on the ester carbonyl group of the inhibitor, leading to the formation of a covalent bond. nih.gov Structure-activity relationship studies have shown that the position of the carboxylic acid on the indole ring is important for activity, with a methyl group at the 5-position of the indole leading to a significant loss of inhibitory activity. nih.gov

Aromatase: Aromatase (CYP19A1) is a key enzyme in estrogen biosynthesis, and its inhibition is a major strategy in treating hormone-dependent breast cancer. nih.govtandfonline.com Numerous indole derivatives have been developed as aromatase inhibitors (AIs). mdpi.com For instance, 2-aryl indoles with a nitrile group at the C-3 position showed potent aromatase inhibition, with an IC50 value of 1.61 μM. nih.govfrontiersin.org Moving the nitrile group to the C-5 position decreased potency. nih.govfrontiersin.org Indole aryl sulfonamides have also been identified as effective AIs, with one derivative having an IC50 value of 0.16 µM when the indole ring was at the C-5 position. nih.govfrontiersin.org Additionally, 2-methyl indole hydrazones, developed as melatonin (B1676174) analogues, have shown stronger aromatase inhibitory activity than melatonin itself in both cell-free and cell-based assays. nih.gov

Ribosyldihydronicotinamide Dehydrogenase (NQO2): NQO2 is a flavin-dependent enzyme involved in the detoxification of quinones. nih.gov Indolequinones have been developed as selective and potent mechanism-based inhibitors of NQO2. researchgate.net Structural studies have revealed that adding an amino-alkyl-amino side chain to the 5-position of an indolequinone can convert a selective NQO1 inhibitor into a selective NQO2 inhibitor. researchgate.netnih.gov The crystal structure of NQO2 in complex with an indolequinone inhibitor has been determined, providing insights into the binding mechanism. enzymes.me.uk

Table 2: Enzymatic Inhibition by Indole Analogues

| Enzyme Target | Inhibitor Class | IC50 Values | Key Findings |

|---|---|---|---|

| SARS-CoV-2 3CLpro | Indole chloropyridinyl esters | 73 nM - 250 nM | Covalent inhibition via Cys145. nih.govacs.org |

| Aromatase | 2-aryl indoles | 1.61 μM | Nitrile group at C-3 is crucial for activity. nih.govfrontiersin.org |

| Aromatase | Indole aryl sulfonamides | 0.16 µM | Indole ring at C-5 enhances potency. nih.govfrontiersin.org |

| Aromatase | 2-methyl indole hydrazones | More active than melatonin | Promising for breast cancer therapy. nih.gov |

| NQO2 | Indolequinones | N/A | Side chain at 5-position confers selectivity for NQO2. researchgate.netnih.gov |

Indole derivatives can modulate the function of key proteins involved in cell survival and apoptosis, such as the B-cell lymphoma 2 (Bcl-2) family of proteins. The overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers. orientjchem.org

Obatoclax, an indole-pyrrole compound, is known to bind to the BH3 domain of Bcl-2 family proteins, thereby inhibiting the expression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, which in turn inhibits tumor cell expansion. frontiersin.org Synthetic indole derivatives have been designed to target the Bcl-2 protein, with some compounds showing favorable docking scores and binding energies comparable to the known Bcl-2 inhibitor Venetoclax. orientjchem.org

Studies have shown that certain indole alkaloids can induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. mdpi.com For example, 2,2-bis(6-bromo-3-indolyl) ethylamine (B1201723) induces apoptosis in human myelomonocytic lymphoma cells by inhibiting Bcl-2 and Bcl-xL and increasing Bax protein levels. mdpi.com Similarly, novel tambjamine analogues have been shown to cause a decrease in the protein levels of the pro-survival members of the Bcl-2 family, Mcl-1 and Bcl-2, while increasing the levels of the pro-apoptotic effectors Bak and Bax. core.ac.uk

Enzymatic Inhibition Studies (e.g., SARS-CoV-2 3CLpro, Aromatase, Ribosyldihydronicotinamide Dehydrogenase)

Cellular and Subcellular Mechanistic Effects

The interactions of indole compounds at the molecular level translate into significant effects on cellular processes, particularly those related to cell death and proliferation.

Indole derivatives are known to induce apoptosis, or programmed cell death, in cancer cells through multiple pathways, including the activation of caspases and the generation of reactive oxygen species (ROS).

Caspase Activation: Many indole compounds trigger the intrinsic, or mitochondrial, pathway of apoptosis. This pathway involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioner enzymes of apoptosis. For instance, a synthetic spiro-indole derivative was found to cause mitochondrial dysfunction, leading to cytochrome c release and subsequent activation of caspase-9 and caspase-3 in colon carcinoma cells. mdpi.com Tambjamine analogues have also been shown to activate pro-apoptotic markers such as caspase-9, caspase-3, and PARP. core.ac.uk Similarly, bufothionine, an indole alkaloid, facilitates caspase-3, -8, and -9-mediated apoptosis in gastric cancer cells. mdpi.com Indole-3-carbinol (I3C) treatment in lung cancer cells led to increased levels of activated caspase-3, -7, and -9. researchgate.net

Reactive Oxygen Species (ROS) Generation: The generation of ROS is another key mechanism by which indole compounds can induce apoptosis. uniba.it High levels of ROS can cause oxidative damage to cellular components, leading to cell death. uniba.it Indole-3-acetic acid (IAA), when irradiated with ultraviolet B light, generates free radicals and induces apoptosis in prostate cancer cells. iiarjournals.org Piperlongumine analogues have been shown to induce apoptosis in A549 lung cancer cells by promoting intracellular ROS generation. mdpi.com This ROS accumulation can disrupt the redox balance, lead to lipid peroxidation, and cause a loss of mitochondrial membrane potential, ultimately resulting in cell death. mdpi.com Studies with Indole-3-carbinol have demonstrated a dose- and time-dependent increase in ROS levels, leading to apoptosis in lung cancer cells. researchgate.net This effect could be reversed by the antioxidant N-acetylcysteine (NAC), confirming the role of ROS in the apoptotic process. researchgate.net

In addition to inducing apoptosis, indole derivatives can inhibit cancer cell growth by interfering with cell proliferation and arresting the cell cycle at specific phases.

G2/M Phase Arrest: A common mechanism of action for many anticancer indole compounds is the arrest of the cell cycle at the G2/M transition, which prevents cells from entering mitosis. Several indole-based tubulin polymerization inhibitors cause cells to accumulate in the G2/M phase. bohrium.comnih.gov For example, a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives were found to arrest the cell cycle at the G2/M phase in a dose-dependent manner. bohrium.com Similarly, indole-based combretastatin (B1194345) A-4 (CA-4) analogues have been shown to block the cell cycle in the G2/M phase. nih.gov Certain indole-chalcone hybrids also induce G2/M arrest. mdpi.comnih.gov

Tubulin Polymerization Inhibition: Microtubules, which are polymers of tubulin, are essential for various cellular processes, including mitosis, and are a key target for anticancer drugs. researchgate.netresearchgate.net Many indole derivatives exert their antiproliferative effects by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis. bohrium.comresearchgate.net These compounds often bind to the colchicine-binding site on tubulin. nih.govmdpi.combohrium.comnih.gov For example, a 9-aryl-5H-pyrido[4,3-b]indole derivative was shown to inhibit tubulin polymerization and disrupt the microtubule network. bohrium.com The indole nucleus is a common scaffold in a variety of natural and synthetic tubulin polymerization inhibitors. researchgate.netresearchgate.net

Table 3: Cellular Effects of Indole Analogues

| Cellular Process | Indole Analogue Class | Specific Effect | Outcome |

|---|---|---|---|

| Apoptosis | Spiro-indole derivatives | Caspase-9 and -3 activation | Programmed cell death. mdpi.com |

| Apoptosis | Tambjamine analogues | Activation of caspase-9, -3, and PARP | Programmed cell death. core.ac.uk |

| Apoptosis | Piperlongumine analogues | ROS generation, loss of mitochondrial membrane potential | Programmed cell death. mdpi.com |

| Cell Cycle | 9-aryl-5H-pyrido[4,3-b]indoles | G2/M phase arrest | Inhibition of cell proliferation. bohrium.com |

| Cell Cycle | Indole-based CA-4 analogues | G2/M phase arrest | Inhibition of cell proliferation. nih.gov |

| Tubulin Dynamics | Various indole derivatives | Inhibition of tubulin polymerization | Disruption of microtubule network, cell cycle arrest. bohrium.comresearchgate.net |

Modulation of Inflammatory Responses (e.g., Inhibition of Interleukin-6 Secretion)

The dysregulation of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), is a hallmark of numerous chronic inflammatory diseases and autoimmune disorders. frontiersin.orgfrontiersin.orgnih.gov IL-6 is a pleiotropic cytokine involved in the acute phase response, immune reactions, and hematopoiesis. nih.gov Its continuous production can lead to the development of various diseases. nih.gov Consequently, the inhibition of IL-6 and its signaling pathways presents a significant therapeutic strategy. frontiersin.org

Indole derivatives, a class of heterocyclic compounds widely distributed in nature, have shown potential in modulating inflammatory processes. mdpi.comrsc.org Research has indicated that certain indole-based molecules can influence the production and activity of inflammatory mediators. For instance, studies on propolis, which contains various bioactive compounds, have shown that it can downregulate pro-inflammatory cytokines like IL-6. mdpi.com This effect is often attributed to the inhibition of signaling pathways such as the TLR4/MyD88/NF-κB pathway. mdpi.com

While direct studies on the specific effect of this compound on IL-6 secretion are not extensively detailed in the provided results, the broader class of indole compounds has been investigated for its immunomodulatory properties. For example, certain indolokines, which are indole-containing metabolites, have been shown to regulate IL-6 secretion from immune cells. nih.gov Specifically, the regulation of the aryl hydrocarbon receptor (AhR) pathway by these metabolites is proposed as a mechanism for this effect. nih.gov

Furthermore, the inhibition of IL-6 signaling has been demonstrated as a key mechanism in antagonizing the reactivation of human cytomegalovirus (HCMV) from dendritic cells. nih.gov This highlights the critical role of IL-6 in inflammatory and infectious processes. nih.govmdpi.com The structural features of indole derivatives, including the nature and position of substituents on the indole ring, are crucial for their biological activity, including their anti-inflammatory potential. mdpi.com

Biochemical Interactions Influencing Cellular Functions and Signaling Pathways

The indole nucleus is a fundamental scaffold in many biologically active molecules, and its derivatives are known to interact with a wide array of enzymes and proteins, thereby influencing various cellular functions and signaling pathways. mdpi.comevitachem.com These interactions are central to their therapeutic potential across different disease areas, including neurodegenerative disorders and cancer. mdpi.comresearchgate.net

Indole derivatives can modulate the activity of key enzymes involved in cellular signaling. For example, certain indole analogues have been developed as inhibitors of histone deacetylases (HDACs), which are crucial regulators of gene expression. researchgate.net The inhibition of HDACs by these compounds can lead to anticancer effects. researchgate.net Similarly, indole-based compounds have been investigated as inhibitors of monoamine oxidases (MAOs), enzymes that play a significant role in the metabolism of neurotransmitters. mdpi.com

The mTOR signaling pathway, a central regulator of cell growth and proliferation, can also be targeted by indole derivatives. wikipedia.org For instance, PP242, an indole-containing compound, inhibits both mTORC1 and mTORC2, leading to apoptosis or autophagy. wikipedia.org The interactions of indole derivatives with protein-protein interaction (PPI) networks are also an area of active research. mdpi.com By disrupting specific PPIs, these compounds can modulate cellular processes that are dysregulated in diseases like Parkinson's. mdpi.comacs.org

The specific biochemical interactions of this compound are not extensively elucidated in the provided information. However, based on the behavior of analogous indole compounds, it can be inferred that the methyl and hydroxyl groups on the indole ring would play a significant role in its binding to biological targets. The hydroxyl group, for instance, can participate in hydrogen bonding, a critical interaction for ligand-receptor binding.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Correlation Between Chemical Modifications and Biological Efficacy

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological efficacy of lead compounds. For indole derivatives, including those related to this compound, SAR studies have provided valuable insights into how chemical modifications influence their therapeutic potential. acs.orgsci-hub.se

Modifications to the indole core and its substituents can dramatically alter biological activity. For instance, in the development of HIV-1 fusion inhibitors, SAR studies on indole-based compounds revealed that the shape, contact surface area, and molecular properties are critical for their inhibitory activity. acs.orgnih.gov The introduction of different substituents at various positions on the indole ring has been shown to modulate the potency and selectivity of these compounds. acs.org

In the context of anticancer agents, SAR studies on indole-based hydroxamic acids as HDAC inhibitors have shown that specific structural features are required for potent activity. researchgate.net These studies often employ computational methods like 3D-QSAR to correlate the chemical structure with biological activity, enabling the design of more effective inhibitors. researchgate.net Similarly, for indole derivatives targeting the BCL-2 protein family, SAR studies have guided the development of specific inhibitors that can induce apoptosis in cancer cells. researchgate.net

The table below summarizes SAR findings for various indole derivatives, illustrating the impact of chemical modifications on their biological efficacy.

| Compound Series | Modification | Effect on Biological Efficacy | Reference |

| Indole-based HIV-1 Fusion Inhibitors | Isomeric forms, benzyl (B1604629) ring substituents | Altered binding and biological activity, with some derivatives showing submicromolar efficacy. acs.orgnih.gov | acs.orgnih.gov |

| Indole-based HDAC2 Inhibitors | Arylindole derivatives | Integrated structure- and ligand-based studies led to the design of more potent HDAC inhibitors. researchgate.net | researchgate.net |

| Indole-2-carboxamides | Substituents at the 5'-position | Small, electron-donating groups favored activity, while electron-withdrawing groups were detrimental. acs.org | acs.org |

| Pyrazolo[4,3-c]pyridines | Substituents at the N-1 position of the indole | Small substituents were well-tolerated, while larger, more polar groups reduced activity. acs.org | acs.org |

Influence of Substituent Position and Electronic Characteristics on Activity and Selectivity

Substituent Position:

The location of a substituent on the indole ring can profoundly impact its biological effect. For example, in a series of anti-MRSA compounds, halogen substitution at the 5-position of the indole ring generally resulted in more active compounds than substitution at the 6-position. nih.gov Similarly, in the development of dopamine (B1211576) receptor agonists, indole substitution on the piperazine (B1678402) ring was found to affect both affinity and selectivity for the D3 receptor. nih.gov The position of methoxy (B1213986) groups in certain anticancer agents also showed a clear order of potency depending on their location. rsc.org

Electronic Characteristics:

The electronic nature of substituents plays a significant role in modulating the reactivity and biological activity of indole derivatives. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the indole ring, affecting its interactions with biological macromolecules. researchgate.net

For instance, in a study of 1H-indole-2-carboxamides, analogues with EDGs like methyl, cyclopropyl, and methoxy groups at the 5'-position showed good potency, whereas those with EWGs like halogens and trifluoromethyl groups were inactive. acs.org In another study, the phytotoxicity of indole derivatives was found to be higher for compounds with electron-acceptor groups compared to those with electron-donor groups, a phenomenon linked to the polarization of the N-H bond in the heterocyclic ring. scirp.org

The table below provides examples of how substituent position and electronic characteristics influence the activity of indole analogues.

| Indole Analogue Series | Substituent Position | Electronic Characteristic | Impact on Activity/Selectivity | Reference |

| Anti-MRSA Imidazolyl-indoles | 5- vs. 6-position | Halogen (EWG) | 5-substituted analogues were generally more active. nih.gov | nih.gov |

| Dopamine Receptor Agonists | Indole on piperazine ring | Varied indole derivatives | Influenced affinity and selectivity for the D3 receptor. nih.gov | nih.gov |

| Anticancer seco-MCBI analogues | C-5, C-6, or C-7 | Methoxy (EDG) | Potency varied with the position of the methoxy group. rsc.org | rsc.org |

| 1H-Indole-2-carboxamides | 5'-position | EDG vs. EWG | EDGs were favored for activity, while EWGs led to inactivity. acs.org | acs.org |

| Phytotoxic Indoles | 5-position | Electron-acceptor vs. electron-donor | Electron-acceptor groups increased phytotoxicity. scirp.org | scirp.org |

Computational and Theoretical Studies of 5 Methyl 1h Indol 6 Ol and Indole Based Systems

Molecular Docking Simulations for Ligand-Macromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein or enzyme (macromolecule), to form a stable complex. This method is crucial for understanding the fundamental mechanisms of drug action and for structure-based drug design.

In the context of indole (B1671886) derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the key interactions that govern binding affinity. For instance, various indole derivatives have been docked against a range of enzymes and receptors to explore their therapeutic potential. These studies often reveal the importance of hydrogen bonds, hydrophobic interactions, and pi-stacking in the binding of indole scaffolds to the active sites of proteins.

While direct molecular docking data for 5-methyl-1H-indol-6-ol is limited, studies on closely related indole structures provide a framework for predicting its behavior. For example, docking studies on substituted indoles as inhibitors of enzymes like cyclooxygenase-2 (COX-2) have highlighted the critical role of specific amino acid residues in the binding pocket. dergipark.org.tr Similarly, research on indole derivatives targeting Pim-1 kinase, a protein implicated in cancer, has used molecular docking to understand structure-activity relationships. tandfonline.com

A hypothetical molecular docking study of this compound would involve preparing the 3D structure of the compound and docking it into the active site of a relevant biological target. The results would be analyzed to identify key interactions, such as hydrogen bonding from the hydroxyl group at position 6 and the N-H of the indole ring, as well as hydrophobic interactions involving the methyl group at position 5. The docking score, an estimation of the binding affinity, would be calculated to rank its potential efficacy compared to other compounds.

Table 1: Representative Molecular Docking Studies on Indole Derivatives

| Indole Derivative Class | Target Protein | Key Findings |

| Tri-substituted fluoro indoles | Human Topoisomerase-II | Potential inhibitory effect with significant hydrogen bonding and good docking scores. nepjol.info |

| N-substituted indoles | Enoyl-Acyl Carrier Protein Reductase (FabI) | Significant interactions with the nicotinamide (B372718) moiety of the NAD+ cofactor. benthamdirect.com |

| Coumarin-indole hybrids | α-glucosidase | High anti-α-glucosidase activity, with specific derivatives showing strong binding. |

| 3,5-disubstituted indoles | Pim-1 Kinase | Pi-Alkyl interactions within a hydrophobic pocket were identified as crucial for binding. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and stability of a ligand-macromolecule complex over time. This technique complements molecular docking by offering a more realistic representation of the biological environment.

MD simulations of indole derivatives have been used to assess the stability of docked poses and to understand the dynamic behavior of the ligand within the binding site. dergipark.org.trtandfonline.comaip.org These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, providing a deeper understanding of the interaction. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common metrics used to analyze the stability of the complex during the simulation. dergipark.org.trtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are used to predict the activity of new, unsynthesized compounds and to guide the design of molecules with improved properties.

QSAR studies on indole derivatives have been widely reported for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.gov These studies typically involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of indole compounds with known activities. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. nih.gov

A QSAR study involving this compound would require a dataset of structurally related indole-6-ol derivatives with measured biological activity. Descriptors for each compound, including those related to the methyl and hydroxyl substitutions, would be calculated. The resulting QSAR model could then be used to predict the activity of new derivatives and to identify the key structural features that contribute to the desired biological effect.

Table 2: Common Descriptors Used in QSAR Studies of Indole Derivatives

| Descriptor Type | Example Descriptors | Information Provided |

| Electronic | Dipole moment, HOMO/LUMO energies | Distribution of charge and reactivity. |

| Steric | Molecular volume, surface area | Size and shape of the molecule. |

| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes. |

| Topological | Connectivity indices | Atomic connectivity and branching. |

This table provides examples of descriptor types commonly used in QSAR modeling for various chemical series, including indole derivatives.

In Silico Design and Evaluation of Novel Indole Derivatives

The insights gained from molecular docking, MD simulations, and QSAR modeling can be integrated into a rational, in silico design workflow for novel indole derivatives. orientjchem.orgnih.gov This process allows for the virtual screening and evaluation of large libraries of compounds, prioritizing those with the highest predicted activity and best drug-like properties for synthesis and experimental testing.

The design of new derivatives based on the this compound scaffold would involve making targeted modifications to the core structure. For example, different substituents could be explored at various positions on the indole ring to enhance binding affinity or to improve pharmacokinetic properties. These newly designed compounds would then be evaluated using the computational methods described above. Those that show promising results in silico would be considered for chemical synthesis and further biological evaluation. This iterative cycle of design, evaluation, and synthesis is a cornerstone of modern drug discovery. orientjchem.org

Diverse Research Applications of 5 Methyl 1h Indol 6 Ol and the Indole Core in Chemical Sciences

Strategic Use as a Building Block in Complex Organic Synthesis

The indole (B1671886) nucleus is a cornerstone in organic synthesis, providing a versatile platform for the construction of complex molecular architectures. nih.gov Its electron-rich nature makes it amenable to a wide array of chemical transformations, enabling the synthesis of a diverse range of heterocyclic compounds.

Substituted indoles, such as 5-methyl-1H-indol-6-ol and its isomers, are considered valuable building blocks in synthetic chemistry. evitachem.com For instance, the isomeric compound 6-methyl-1H-indol-4-ol is utilized in the synthesis of more complex indole derivatives. The presence of functional groups like hydroxyl and methyl groups on the indole ring, as seen in this compound, provides handles for further chemical modifications. These modifications can include oxidation of the hydroxyl group to a quinone or electrophilic substitution on the indole ring. evitachem.com

The strategic functionalization of the indole core is crucial in medicinal chemistry for creating libraries of compounds with diverse biological activities. The synthesis of various indole derivatives often starts from simpler, functionalized indoles. For example, the synthesis of complex indole alkaloids and other biologically active molecules frequently employs multi-step synthetic routes where a substituted indole serves as a key starting material or intermediate. nih.gov While specific examples for this compound are not widely reported, its structure is analogous to intermediates used in the synthesis of potent pharmaceutical agents. For instance, 4-fluoro-2-methyl-1H-indol-5-ol serves as a key intermediate in the synthesis of the VEGFR inhibitor, Cediranib. evitachem.com

Table 1: Selected Indole-based Building Blocks and their Synthetic Applications

| Compound Name | Application | Reference |

| 6-Methyl-1H-indol-4-ol | Building block for more complex indole derivatives. | |

| 4-Fluoro-2-methyl-1H-indol-5-ol | Key intermediate in the synthesis of Cediranib. | evitachem.com |

| 5-Bromo-1H-indole | Starting material for the synthesis of various indole derivatives. | evitachem.com |

| 2-Methyl-1H-indol-5-ol | Intermediate in the synthesis of complex organic molecules. | evitachem.com |

Development of Chemical Probes for Investigating Biological Systems

The indole scaffold is a common feature in the design of chemical probes due to its intrinsic fluorescence properties and its ability to interact with biological molecules. cymitquimica.com These probes are instrumental in visualizing and understanding complex biological processes at the molecular level.

Indole derivatives are frequently employed in the development of fluorescent probes for detecting ions and biomolecules. The fluorescence of the indole ring can be modulated by the introduction of various functional groups, leading to "turn-on" or "turn-off" fluorescent responses upon binding to a specific analyte. For example, Schiff base fluorescent probes derived from 5-methyl salicylaldehyde (B1680747) and nitrogen-containing heterocycles have been designed for the selective detection of Al³⁺ ions. nih.gov

While there is no specific literature detailing the use of this compound as a chemical probe, its structural features, including the hydroxyl group, suggest it could be functionalized to create such probes. The hydroxyl group could act as a recognition site or be modified to attach a signaling unit. The development of in vivo chemical probes for enzymes like PIKfyve has involved the modification of the indole core to enhance properties such as metabolic stability and cell permeability. cymitquimica.comchemsrc.com This highlights the adaptability of the indole scaffold in creating sophisticated tools for chemical biology.

Table 2: Examples of Indole-based Chemical Probes

| Probe Type | Target/Application | Principle | Reference |

| Schiff Base Fluorescent Probe | Al³⁺ Detection | ESIPT effect turned off upon ion binding. | nih.gov |

| PIKfyve Inhibitor Probe | PIKfyve Enzyme | In-cell, kinome-wide selectivity profiling. | cymitquimica.comchemsrc.com |

| Tryptophan Analogs | Protein Profiling | Alkyne-substituted tryptophans for click chemistry. | mdpi.com |

Applications in Material Science, including Dyes and Pigment Development

The unique photophysical properties of the indole core have led to its widespread use in material science, particularly in the development of dyes and pigments. google.com The extended π-system of the indole ring allows for strong absorption and emission of light, making indole derivatives suitable for a variety of optical applications.

Historically, the most famous indole-based dye is indigo, a deep blue pigment used for centuries. Modern research continues to explore indole derivatives for the creation of novel dyes with tailored properties. For instance, a patent describes the use of various 6-hydroxyindole (B149900) derivatives in formulations for dyeing keratin (B1170402) fibers, such as hair. google.com This suggests that this compound, being a 6-hydroxyindole derivative, could potentially be used in similar applications.

The color and properties of indole-based dyes can be fine-tuned by introducing different substituents onto the indole ring. These modifications can alter the electronic structure of the molecule, thereby changing its absorption and emission wavelengths. The synthesis of isatin-indole molecular hybrids has been explored for their potential as antimicrobial agents, but also demonstrates the chemical versatility of indole derivatives in creating new molecular structures with interesting properties. mdpi.com The isomeric compound, 5-methyl-1H-indol-4-ol, has been noted for its utility in developing dyes and pigments due to its stable chromophore structure. evitachem.com

Table 3: Indole Derivatives in Material Science

| Compound/Derivative Class | Application | Key Feature | Reference |

| 6-Hydroxyindoles | Hair Dyes | Formation of colored compounds upon oxidation. | google.com |

| 5-Methyl-1H-indol-4-ol | Dyes and Pigments | Stable chromophore structure. | evitachem.com |

| Isatin-Indole Hybrids | Potential Materials | Molecular hybridization leading to novel structures. | mdpi.com |

| Indigo | Pigment | Historical and widely used blue dye. | google.com |

Q & A

Q. What are the common synthetic routes for 5-methyl-1H-indol-6-ol in laboratory settings?

The synthesis typically involves functionalizing the indole core. A standard approach includes:

- Methylation : Introducing the methyl group via Friedel-Crafts alkylation or using methylating agents like methyl iodide under basic conditions.

- Hydroxylation : Directing the hydroxyl group to the 6-position through regioselective electrophilic substitution or oxidation of a pre-installed directing group (e.g., using meta-chloroperbenzoic acid).

- Catalytic methods : Copper(I)-catalyzed cross-coupling (e.g., Sonogashira or Ullmann reactions) to attach substituents while preserving the indole scaffold . Key considerations : Protect the hydroxyl group during methylation using silyl ethers or benzyl groups to avoid side reactions .

Q. How is the purity and identity of this compound confirmed post-synthesis?

- NMR spectroscopy : Distinct 1H NMR signals include a singlet for the methyl group (~δ 2.3 ppm) and a broad peak for the hydroxyl proton (~δ 9–10 ppm). Aromatic protons in the indole ring appear between δ 6.5–7.5 ppm .

- Mass spectrometry : Confirm molecular weight (163.17 g/mol) via ESI-MS or FAB-HRMS.